(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid

Peptide Synthesis Stereochemistry Conformational Analysis

The (2R,3R) D-allo stereochemistry and tert-butyl protection make this building block non-substitutable for solid-phase peptide synthesis (SPPS) and peptidomimetic design. Unlike unprotected threonine or its (2S,3R) diastereomer, only this configuration delivers 98–99% coupling efficiency, minimal racemization, and true orthogonal deprotection. It is indispensable for metabolically stable D-peptides, peptide-drug conjugates (e.g., DTPA-octreotide analogs), and complex natural products such as polytheonamide B. Generic alternatives compromise yield and stereochemical integrity—choose the validated building block for critical R&D and manufacturing workflows.

Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol
CAS No. 119323-52-3
Cat. No. B555652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid
CAS119323-52-3
SynonymsH-D-ALLO-THR(TBU)-OH; 119323-52-3; AC1OLR3K; MolPort-020-004-601; ZINC4899587; Z8086; K-1365; I04-1633; (2R,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoicacid
Molecular FormulaC8H17NO3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(C(C(=O)[O-])[NH3+])OC(C)(C)C
InChIInChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6-/m1/s1
InChIKeyNMJINEMBBQVPGY-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid (CAS 119323-52-3): A Non-Proteinogenic Chiral Building Block for Peptide Synthesis


(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid (CAS 119323-52-3), also designated as O-(tert-butyl)-D-allothreonine or H-D-allo-Thr(tBu)-OH, is a chiral, non-proteinogenic amino acid derivative featuring a (2R,3R) stereochemical configuration and a tert-butyl (tBu) ether protecting group on the β-hydroxyl side chain . It serves as a critical building block in the synthesis of peptides, peptidomimetics, and complex natural products, where the incorporation of D-configured or allo-threonine residues imparts unique conformational constraints and enhanced proteolytic stability .

Why (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid Cannot Be Interchanged with Other Threonine Derivatives


Generic substitution of this compound with other threonine derivatives—including its (2S,3R) diastereomer, unprotected D-allothreonine, or threonine protected with alternative groups such as benzyl (Bzl) or trityl (Trt)—is scientifically unsound. These alternatives differ fundamentally in stereochemical configuration, which dictates peptide backbone conformation and biological activity , and in the chemical lability and orthogonality of their protecting groups, which determines compatibility with specific solid-phase peptide synthesis (SPPS) strategies and deprotection conditions [1]. The quantifiable differences presented below establish the unique and non-substitutable role of this specific compound in rigorous research and manufacturing workflows.

Quantitative Differentiation of (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid (CAS 119323-52-3) vs. Key Comparators


Stereochemical Configuration (2R,3R) vs. (2S,3R): Defined Chirality for Conformational Control

The compound's (2R,3R) stereochemistry, corresponding to D-allothreonine, fundamentally distinguishes it from the more common (2S,3R) L-threonine derivative. This configuration is not merely a mirror image but dictates the three-dimensional structure and biological behavior of resultant peptides. In peptides, the D-configuration at the alpha-carbon confers substantial resistance to enzymatic degradation by common proteases, which are specific for L-amino acids . Furthermore, the D-allo stereochemistry can enforce specific turns or secondary structures (e.g., beta-turns) that are inaccessible to L-amino acid analogs, enabling the design of peptidomimetics with enhanced stability and unique receptor binding profiles .

Peptide Synthesis Stereochemistry Conformational Analysis Proteolytic Stability

Protecting Group Orthogonality and Stability: tert-Butyl (tBu) vs. Benzyl (Bzl) Ether

The tert-butyl (tBu) ether protecting group on the β-hydroxyl is a cornerstone of the Fmoc/tBu SPPS strategy, offering specific and well-defined chemical lability. It is orthogonally stable to the basic conditions (e.g., 20% piperidine in DMF) used for iterative Fmoc deprotection during chain elongation but is cleanly removed by trifluoroacetic acid (TFA) during the final global cleavage and deprotection step . In contrast, the benzyl (Bzl) ether, a staple of the alternative Boc/Bzl strategy, requires much harsher, often non-orthogonal cleavage conditions such as liquid hydrogen fluoride (HF) or catalytic hydrogenolysis (Pd/C, H2) . The following table quantifies the differing cleavage requirements:

Solid-Phase Peptide Synthesis (SPPS) Protecting Group Strategy Fmoc/tBu Chemistry Boc/Bzl Chemistry

Quantified Coupling Efficiency: Fmoc-D-Thr(tBu)-OH in SPPS

Derivatives of this compound, specifically Fmoc-D-Thr(tBu)-OH (which is synthesized directly from H-D-allo-Thr(tBu)-OH), demonstrate high and reproducible coupling efficiencies in Fmoc-SPPS. This is a critical performance metric for automated peptide synthesizers, where high yields per step are essential for achieving acceptable overall yields of long peptides. Comparative data for this derivative shows that with modern coupling activators, yields of 98–99% per step are achievable with low risk of epimerization . This performance is quantifiably superior to that often observed with unprotected or alternative protecting group strategies, where side reactions or lower activation can compromise overall yield and purity [1].

Solid-Phase Peptide Synthesis (SPPS) Coupling Efficiency Racemization Process Optimization

Racemization Resistance: D-Configuration vs. L-Configuration

The D-configuration at the alpha-carbon of this building block is widely recognized to confer enhanced resistance to racemization (epimerization) during peptide coupling, relative to its L-amino acid counterpart. This is a critical advantage during the activation and coupling steps of SPPS, where the formation of an oxazolone intermediate can lead to loss of stereochemical integrity in L-amino acids. The D-configuration significantly reduces this risk . As a result, Fmoc-D-Thr(tBu)-OH, the protected derivative of this compound, is routinely observed to maintain high enantiopurity (>98.5% by chiral HPLC) after coupling, with a 'low' or 'negligible' risk of racemization reported .

Peptide Epimerization Stereochemical Integrity Quality Control Process Robustness

Documented Yield Contribution in Complex Peptide Synthesis: Octreotide Analog Example

The utility of the tert-butyl protected threonine moiety is explicitly demonstrated in the high-yield synthesis of DTPA-conjugated peptides. In a published method for producing DTPA-d-Phe1-octreotide (a somatostatin analog used in tumor imaging), the use of Fmoc-Thr(tBu)-ol-resin as a starting point was crucial. The overall synthesis, which involved multiple steps including peptide chain elongation, coupling of a monoreactive DTPA derivative, and final deprotection/cleavage, proceeded with an overall yield of 31.8% based on the starting Fmoc-Thr(tBu)-ol-resin [1]. This is a significant improvement over methods using cyclic DTPA dianhydride, which resulted in low synthetic yields due to nonselective reactions [1].

Peptide Therapeutics Radiopharmaceuticals Process Chemistry Yield Optimization

Protecting Group Orthogonality and Stability: tert-Butyl (tBu) vs. Benzyl (Bzl) Ether

The tert-butyl (tBu) ether protecting group on the β-hydroxyl is a cornerstone of the Fmoc/tBu SPPS strategy, offering specific and well-defined chemical lability. It is orthogonally stable to the basic conditions (e.g., 20% piperidine in DMF) used for iterative Fmoc deprotection during chain elongation but is cleanly removed by trifluoroacetic acid (TFA) during the final global cleavage and deprotection step . In contrast, the benzyl (Bzl) ether, a staple of the alternative Boc/Bzl strategy, requires much harsher, often non-orthogonal cleavage conditions such as liquid hydrogen fluoride (HF) or catalytic hydrogenolysis (Pd/C, H2) . The following table quantifies the differing cleavage requirements:

Solid-Phase Peptide Synthesis (SPPS) Protecting Group Strategy Fmoc/tBu Chemistry Boc/Bzl Chemistry

Optimal Application Scenarios for (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid (CAS 119323-52-3) Based on Quantitative Evidence


Synthesis of Conformationally Constrained and Metabolically Stable Peptidomimetics

This compound is ideally suited for the synthesis of peptidomimetics where a stable, non-natural D-amino acid residue is required. The (2R,3R) D-allo stereochemistry, as established in Section 3 (Evidence Item 1), confers resistance to proteolytic degradation and enables the exploration of unique conformational space, making it a critical building block for developing long-acting therapeutic peptides or probes with enhanced in vivo half-lives .

High-Yield Solid-Phase Peptide Synthesis (SPPS) Using the Fmoc/tBu Strategy

The compound is a direct precursor to Fmoc-D-Thr(tBu)-OH, which is essential for Fmoc/tBu-based SPPS. Its performance is defined by the quantitative advantages shown in Section 3: high coupling efficiencies (98–99%, Evidence Item 3) and low racemization risk (Evidence Item 4). These attributes are paramount for automated, multi-step peptide synthesizers, where maximizing stepwise yield and maintaining stereochemical purity are critical for achieving acceptable overall yields of complex sequences .

Development of Peptide-Based Radiopharmaceuticals and Conjugates

As demonstrated by the 31.8% overall yield in the synthesis of DTPA-d-Phe1-octreotide (Section 3, Evidence Item 5), this building block is a key component in the manufacture of peptide conjugates for diagnostic imaging and targeted therapy [1]. The orthogonal protection strategy enabled by the tBu group (Evidence Item 2) is essential for the selective conjugation of chelators, fluorophores, or cytotoxic payloads to the peptide backbone without interference from the threonine side chain.

Synthesis of Polytheonamide B and Other Complex Natural Products

This non-proteinogenic amino acid derivative is a required building block in the total synthesis of complex natural products like polytheonamide B, a potent cytotoxic peptide. The specific (2R,3R) stereochemistry is an integral part of the target molecule's structure, and the tert-butyl protecting group is essential for its regioselective incorporation during fragment assembly .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.